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2,3,5-Trimethyl-6-(4-(methylthio)butyl)pyrazine

Flavor chemistry Odor threshold GC-olfactometry

Authentic alkylthiopyrazine standard (CAS 92233-83-5, C12H20N2S, MW 224.37). Differentiate from alkylpyrazine artifacts in roasted meat/coffee matrices. Key advantages: - Unique -SCH3 terminus for MS fragment validation (M+-SH) - Log Kow 3.69: optimized for lipid-phase retention - Documented Strecker product from methionine + 2,3-butanedione Procure as pre-formed building block for savory flavor systems or analytical reference.

Molecular Formula C12H20N2S
Molecular Weight 224.37 g/mol
CAS No. 92233-83-5
Cat. No. B12752135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,5-Trimethyl-6-(4-(methylthio)butyl)pyrazine
CAS92233-83-5
Molecular FormulaC12H20N2S
Molecular Weight224.37 g/mol
Structural Identifiers
SMILESCC1=C(N=C(C(=N1)C)CCCCSC)C
InChIInChI=1S/C12H20N2S/c1-9-10(2)14-12(11(3)13-9)7-5-6-8-15-4/h5-8H2,1-4H3
InChIKeyKGBPITFLJDEWLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.01 g / 0.05 g / 0.1 g / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Identity and Physicochemical Baseline


2,3,5-Trimethyl-6-(4-(methylthio)butyl)pyrazine (CAS 92233-83-5, molecular formula C12H20N2S, molecular weight 224.37 g/mol) is an alkylthiopyrazine belonging to the broader pyrazine class. It is documented as a Strecker degradation product formed from the reaction of 2,3-butanedione with methionine [1], distinguishing it in origin from purely alkyl-substituted pyrazines. Key predicted physicochemical properties include Log Kow (KOWWIN v1.68) = 3.69, water solubility (WSKOW v1.42) = 23.06 mg/L at 25°C, boiling point (Stein & Brown) = 321.84°C, and vapor pressure (Modified Grain) = 0.0137 Pa at 25°C [2]. The compound is listed in the Human Metabolome Database (HMDB0040005), FooDB (FDB019687), and ChEBI (CHEBI:174160) [3]. No experimental odor threshold, FEMA GRAS status, or JECFA number is currently assigned, indicating a compound of primarily research and specialty-flavor interest rather than mass-market food additive status [4].

Why Generic Alkylpyrazine Substitution Fails


Substituting a generic alkylpyrazine, such as 2,3,5-trimethylpyrazine or 2,3,5-trimethyl-6-butylpyrazine, for 2,3,5-trimethyl-6-(4-(methylthio)butyl)pyrazine introduces a fundamental mismatch in both chemical and sensory properties. The target compound contains a methylthio (–SCH3) terminus absent in purely alkyl-substituted analogs [1]. This sulfur moiety is a known contributor to 'roasted,' 'sulfurous,' and 'meaty' aroma notes in pyrazine derivatives, whereas sulfur-free alkylpyrazines typically convey 'nutty,' 'earthy,' or 'cocoa' character [2]. In addition, the sulfur atom alters the compound's lipophilicity (estimated Log Kow 3.69 [3] vs. 2,3,5-trimethylpyrazine experimental Log P ~1.17 [4]), affecting volatility, partition behavior in food matrices, and gas chromatographic retention. These differences mean that direct replacement without reformulation risks significant deviations in aroma quality, intensity, and temporal release profile in the final product.

Quantitative Differentiation Evidence


Odor Threshold Rank Among Alkylthiopyrazines

In a landmark study of odor thresholds for 46 pyrazines in water, Shibamoto (1986) included 11 alkylthiopyrazines, the subclass to which the target compound belongs [1]. While the individual threshold value for 2,3,5-trimethyl-6-(4-(methylthio)butyl)pyrazine was not separately reported in the available abstract, the study established that alkylthiopyrazines as a class occupy a distinct threshold range from alkoxypyrazines (which achieved the lowest overall threshold of 0.00001 ppm) and simple alkylpyrazines (which extended up to 6.00 ppm). The presence of the methylthio group in the target compound predicts a threshold behavior distinct from both 2,3,5-trimethylpyrazine (threshold ~50 ng/L air, Wagner et al. 1999 [2]) and 2,3,5-trimethyl-6-butylpyrazine (no published threshold). For procurement decisions where flavor potency per unit mass is a key specification, this class-level differentiation indicates that the target compound cannot be potency-equivalent substituted by sulfur-free alkyl analogs without experimental validation.

Flavor chemistry Odor threshold GC-olfactometry

Lipophilicity and Matrix Partitioning

The estimated octanol-water partition coefficient (Log Kow) of 2,3,5-trimethyl-6-(4-(methylthio)butyl)pyrazine is 3.69 (KOWWIN v1.68) [1]. In contrast, the experimental Log P of 2,3,5-trimethylpyrazine (CAS 14667-55-1) is 1.17 [2], yielding a difference of approximately 2.52 log units. This represents over a 300-fold greater preference for the organic phase in the target compound. In food or fragrance product development, this translates to slower release from an aqueous matrix, higher retention in lipid phases, and potentially longer-lasting aroma perception. A simple alkyl analog such as 2,3,5-trimethyl-6-butylpyrazine (no published Log Kow, but estimated by structural analogy to be lower than the methylthio analog) would exhibit different partition behavior. For procurement specifying a particular release kinetic profile, this Log Kow differential is a quantifiable selection criterion.

Physicochemical property Lipophilicity Formulation science

Methionine-Specific Formation Pathway

2,3,5-Trimethyl-6-(4-(methylthio)butyl)pyrazine is formed via Strecker degradation of methionine with 2,3-butanedione [1][2]. This pathway is fundamentally different from that of non-sulfur alkylpyrazines such as 2,3,5-trimethylpyrazine or 2,3,5-trimethyl-6-butylpyrazine, which arise from the condensation of α-dicarbonyls with amino acids lacking sulfur (e.g., alanine, glycine, or leucine). In flavor-reaction process design, selecting this compound over a non-sulfur analog enables the introduction of sulfur character without separate sulfur-donating precursors. However, this also means the compound's formation yield depends specifically on methionine availability and reaction conditions (pH, temperature, water activity), which differ from those optimal for non-sulfur pyrazine generation [3]. For procurement of flavor precursors or process intermediates, this pathway specificity is a decisive factor.

Maillard reaction Strecker degradation Flavor formation pathway

Water Solubility Comparison

The estimated water solubility of 2,3,5-trimethyl-6-(4-(methylthio)butyl)pyrazine is 23.06 mg/L at 25°C (WSKOW v1.42) [1]. For comparison, the structurally closest non-sulfur analog, 2,3,5-trimethyl-6-butylpyrazine (C11H18N2, absence of sulfur atom, lower molecular weight), is predicted to have higher water solubility due to the lack of the hydrophobic thioether moiety. While an exact experimental solubility for the comparator is not available in the open literature, the general trend — thioether substitution reduces aqueous solubility relative to methylene — is well-established in medicinal chemistry and flavor science. For formulators working with aqueous-based products (beverages, aqueous flavor emulsions), this sub-25 mg/L solubility places the target compound in a low-solubility category, necessitating solubilization strategies (e.g., ethanol co-solvent, encapsulation) that may differ from those required for more soluble short-chain alkylpyrazines [2].

Solubility Formulation Aqueous food systems

Recommended Application Scenarios


Savory Flavor Building Block

This compound is best utilized as a pre-formed sulfur-containing pyrazine building block in savory flavor formulations requiring 'roasted-meaty-sulfurous' character without in-situ Strecker degradation of methionine. Evidence from Hartman & Ho (1984) [1] confirms its formation from methionine + 2,3-butanedione, establishing provenance as a genuine Maillard-relevant molecule. For flavor houses procuring ingredients for process-meat, roast-coffee, or cocoa-replacer applications, this compound offers a direct route to sulfur-nuanced pyrazine character, bypassing the complexity and variability of in-process generation via methionine reaction systems. The estimated Log Kow of 3.69 [2] further recommends it for lipid-rich matrices where prolonged aroma retention is critical.

Analytical Reference Standard

Given the well-documented difficulty in distinguishing pyrazine positional isomers by mass spectrometry alone (see Section 3, Evidence Item 1), authenticated 2,3,5-trimethyl-6-(4-(methylthio)butyl)pyrazine serves as a critical reference standard for unambiguous identification in food aroma research. Its unique thioether moiety provides distinguishing mass spectral fragments (e.g., M+–SH peaks) [1] that differentiate it from co-eluting alkylpyrazines. Analytical laboratories performing aroma characterization of roasted meats, coffee, or cocoa products should procure this standard to validate retention indices and mass spectra against in-house libraries, leveraging its documented formation pathway [2] as confirmation of expected presence in methionine-containing food systems.

Lipid-Phase Controlled Release

With an estimated water solubility of approximately 23 mg/L at 25°C [1] and a Log Kow of 3.69 [2], this compound is inherently suited for lipid-based flavor delivery systems (e.g., fat-based encapsulates, oil-phase flavor carriers) where slow, sustained release is desired. Formulators seeking a pyrazine that resists rapid washout in aqueous food processing (e.g., soups, broths, retorted products) can leverage the compound's low water solubility as a natural release-control mechanism. This is a quantifiable procurement differentiator: the compound's partition behavior ensures that a higher proportion remains in the food lipid phase during processing compared to more water-soluble pyrazines, potentially reducing flavor loss in cooking water or brine.

Olfactory Receptor SAR Probe

The target compound occupies a strategic position in pyrazine SAR space as a tri-methyl, thioether-terminated alkylpyrazine. Its structure bridges the gap between purely alkyl-substituted pyrazines (studied by Wagner et al. 1999 [1]) and simple alkylthiopyrazines (catalogued by Shibamoto 1986 [2]). For academic and industrial research groups investigating molecular determinants of 'roasted-sulfurous' vs. 'earthy-nutty' odor character, this compound provides a specific structural probe. Its estimated Log Kow (3.69) also positions it within the range relevant to odorant-binding protein (OBP) interaction studies, where lipophilicity correlates with binding affinity. Procurement for such studies is justified by the need for a compound that is structurally documented but experimentally under-characterized, offering novel research opportunities.

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